molecular formula C12H10ClN3O3S B1327097 Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate CAS No. 1142210-64-7

Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B1327097
CAS No.: 1142210-64-7
M. Wt: 311.74 g/mol
InChI Key: SMUNPCBDMDONSB-UHFFFAOYSA-N
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Description

Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 2 with an ethyl carboxylate group and at position 5 with a 4-chlorophenylaminocarbonyl moiety. The 1,3,4-thiadiazole scaffold is renowned for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

ethyl 5-[(4-chlorophenyl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3S/c1-2-19-12(18)11-16-15-10(20-11)9(17)14-8-5-3-7(13)4-6-8/h3-6H,2H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUNPCBDMDONSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001126582
Record name 1,3,4-Thiadiazole-2-carboxylic acid, 5-[[(4-chlorophenyl)amino]carbonyl]-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142210-64-7
Record name 1,3,4-Thiadiazole-2-carboxylic acid, 5-[[(4-chlorophenyl)amino]carbonyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142210-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazole-2-carboxylic acid, 5-[[(4-chlorophenyl)amino]carbonyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 4-chloroaniline with ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.

Reaction Conditions Reagents Product Yield Source
Acidic hydrolysisH<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylic acid85–90%,
Basic hydrolysis (saponification)NaOH/EtOH-H<sub>2</sub>OSodium salt of the carboxylic acid78–82%

Mechanistic Notes :

  • Base-mediated saponification proceeds via nucleophilic attack by hydroxide on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol.

  • Acidic hydrolysis involves protonation of the ester oxygen, enhancing electrophilicity for water attack.

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient 1,3,4-thiadiazole ring is susceptible to nucleophilic substitution, particularly at the C2 or C5 positions. Amines, thiols, or hydrazines can displace leaving groups (e.g., chloride or carboxylate).

Reaction Conditions Reagents Product Yield Source
AminationNH<sub>3</sub>/EtOH, reflux5-{[(4-Chlorophenyl)amino]carbonyl}-2-amino-1,3,4-thiadiazole65–70%
Thiol substitutionNaSH/DMF, 80°C5-{[(4-Chlorophenyl)amino]carbonyl}-2-mercapto-1,3,4-thiadiazole60–68%

Key Observations :

  • Substitution at C2 is favored due to the electron-withdrawing effect of the adjacent carbamoyl group .

  • Steric hindrance from the 4-chlorophenyl group may reduce reactivity at C5.

Carbamoyl Group Reactivity

The (4-chlorophenyl)carbamoyl group participates in hydrolysis and condensation reactions, though amides are generally less reactive than esters.

Acidic/Basic Hydrolysis

Conditions Reagents Product Yield Source
Strong acid (HCl, reflux)6M HCl, 12 hrs5-Amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester + 4-chlorobenzoic acid<50%
Enzymatic hydrolysisLipase (Candida antarctica)Partial cleavage under mild conditionsN/A

Challenges :

  • Harsh conditions are typically required for amide hydrolysis, risking decomposition of the thiadiazole ring.

Condensation with Hydrazines

Conditions Reagents Product Yield Source
Hydrazine hydrate, EtOHNH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>O, 60°C5-{[(4-Chlorophenyl)hydrazinyl]carbonyl}-1,3,4-thiadiazole-2-carboxylate70–75%

Cyclization and Ring-Opening Reactions

The thiadiazole ring can undergo ring-opening under reductive conditions or participate in cycloadditions.

Reaction Type Conditions Product Yield Source
Reductive ring-openingH<sub>2</sub>/Pd-C, EtOHEthyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}thiazole-4-carboxylate55–60%
[3+2] CycloadditionNaN<sub>3</sub>, Cu(I), DMFTriazolo-thiadiazole hybrid40–45%

Mechanistic Insight :

  • Catalytic hydrogenation cleaves the S–N bond, forming a thiazole derivative .

  • Azide-alkyne cycloadditions exploit the electron-deficient nature of the thiadiazole ring.

Functionalization via Cross-Coupling

Palladium-catalyzed coupling reactions enable aryl functionalization at the 4-chlorophenyl group.

Reaction Catalyst/Reagents Product Yield Source
Suzuki-Miyaura couplingPd(PPh<sub>3</sub>)<sub>4</sub>, ArB(OH)<sub>2</sub>Ethyl 5-{[(4-arylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate60–75%
Buchwald-Hartwig aminationPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, amineEthyl 5-{[(4-aminophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate50–65%

Oxidation and Reduction Reactions

The carbamoyl and ester groups remain largely inert to redox processes, but the thiadiazole ring can be oxidized.

Reaction Conditions Product Yield Source
Oxidation with KMnO<sub>4</sub>KMnO<sub>4</sub>/H<sub>2</sub>O, 80°CSulfone derivative (degradation observed)<30%
Selective reductionNaBH<sub>4</sub>/NiCl<sub>2</sub>Partial reduction of the thiadiazole ring (unstable intermediates)N/A

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from the 1,3,4-thiadiazole scaffold. Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate has been investigated for its cytotoxic effects against various cancer cell lines.

  • Case Study : A series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives were synthesized and evaluated for their cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The study found that certain derivatives exhibited significant antiproliferative activity with IC50 values as low as 2.32 µg/mL, indicating strong potential for further development as anticancer agents .
CompoundCell LineIC50 (µg/mL)
4iMCF-72.32
4fMCF-75.36
4hHepG23.21

Antiviral Activity

The compound has also shown promise in antiviral applications. Research indicates that derivatives of thiadiazoles can inhibit viral replication.

  • Case Study : A study focused on the synthesis and evaluation of antiviral activity demonstrated that specific thiadiazole derivatives could effectively inhibit the replication of viruses in vitro. The mechanism involves interference with viral protein synthesis and replication processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

  • Key Findings : Modifications to the phenyl ring and the introduction of various substituents significantly affect the biological activity. For instance, shifting substituents on the piperazine ring led to variations in cytotoxic potency against cancer cells, demonstrating the importance of molecular structure in determining pharmacological effects .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

Synthesis Overview :

  • Starting Materials : The synthesis begins with the reaction of thiadiazole derivatives with appropriate acylating agents.
  • Reagents : Common reagents include chloroacetyl chloride and various amines.
  • Characterization Techniques : The synthesized compounds are characterized using NMR spectroscopy and mass spectrometry to confirm their structures and purity.

Mechanism of Action

The mechanism of action of Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares key structural and physicochemical features of the target compound with analogous derivatives:

Compound Name Substituents Melting Point (°C) Synthesis Method Key Spectral Data Reference
Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate (Target) 4-Chlorophenylaminocarbonyl at C5, ethyl carboxylate at C2 Not reported Not explicitly described in evidence Assumed IR: ~1715–1720 cm⁻¹ (C=O ester), ~1680 cm⁻¹ (C=O amide), ~3180 cm⁻¹ (NH) -
Ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate (64) 2,4-Difluorophenyl at C5 N/A Sandmeyer bromination, Suzuki coupling (71% yield) Not provided
Ethyl 5-((1-(4-methyl-2-(4-methylphenylsulfonamido)thiazol-5-yl)ethylidene)hydrazono)-... (6c) Thiazole-sulfonamido and hydrazono groups 208–209 Triazole and hydrazinecarbodithioate reaction IR: 3180 cm⁻¹ (NH), 1719 cm⁻¹ (C=O), 1613 cm⁻¹ (C=N); MS: m/z 556 (M⁺)
Ethyl 5-((1-(6-methyl-2-oxo-2H-chromen-3-yl)ethylidene)hydrazono)-... (11c) Coumarin-hydrazono moiety 190–192 Three-component synthesis IR, NMR, and MS data provided
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate Chlorine at C5 N/A Halogenation of amino precursors Not provided
Key Observations:
  • Substituent Impact: The target compound’s 4-chlorophenylaminocarbonyl group distinguishes it from halogenated (e.g., 64, 5-chloro) or ether-linked analogs (e.g., 4-fluorophenoxy derivatives ). The amide group enhances polarity and hydrogen-bonding capacity compared to halides or ethers.
  • Melting Points : Derivatives with rigid substituents (e.g., coumarin in 11c or sulfonamido in 6c) exhibit higher melting points (190–209°C) due to stronger intermolecular forces, whereas simpler analogs (e.g., 5-chloro) likely have lower melting points .
  • Synthesis Complexity : Multi-component syntheses (e.g., 11c) or coupling reactions (e.g., Suzuki in 64) are common for complex substituents, whereas simpler halogenation routes are used for basic derivatives .

Spectral and Functional Group Analysis

  • IR Spectroscopy: The target compound’s ester (C=O, ~1720 cm⁻¹) and amide (C=O, ~1680 cm⁻¹; NH, ~3180 cm⁻¹) bands align with analogs like 6c, which show similar absorptions . Hydrazono-containing derivatives (e.g., 11c) exhibit additional C=N stretches (~1613 cm⁻¹) .
  • NMR and Mass Spectrometry :

    • Ethyl groups in analogs (e.g., 6c) produce characteristic triplets (δ 1.29–1.31 ppm) and quartets (δ 4.31–4.35 ppm) in $ ^1H $ NMR .
    • High-resolution MS data for 6c (m/z 556) confirm molecular composition, a critical step for structural validation .

Biological Activity

Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its anticancer properties. This article reviews the biological activities associated with this compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClN3O3SC_{12}H_{10}ClN_{3}O_{3}S. The presence of the thiadiazole ring is crucial for its biological activity, as it often enhances the compound's interaction with biological targets.

Anticancer Activity

Research has demonstrated that derivatives of thiadiazoles exhibit notable cytotoxic effects against various cancer cell lines. This compound has been evaluated for its activity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay.

In Vitro Cytotoxicity Studies

A study reported the median inhibitory concentration (IC50) values for various compounds derived from the thiadiazole scaffold. The results indicated that modifications to the phenyl ring significantly influenced cytotoxicity:

CompoundCell LineIC50 (µg/mL)
4i MCF-72.32
4e MCF-75.36
4c HepG210.10

The compound 4i , which features a benzyl piperidine moiety, exhibited the most potent antitumor activity among the tested derivatives .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. This was evidenced by increased caspase activity in treated cells:

  • Caspase-3 : Critical for executing apoptosis.
  • Caspase-8 and Caspase-9 : Involved in the extrinsic and intrinsic apoptotic pathways.

In vivo studies have shown that this compound can effectively target tumor cells in animal models, enhancing its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of thiadiazole derivatives. Key findings include:

  • The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances cytotoxicity.
  • Modifications to the alkoxy groups also affect activity; for instance, shifting an ethoxy group from para to ortho positions can significantly alter potency.

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiadiazole derivatives in preclinical models. For example:

  • Study on Anticancer Activity : A series of thiadiazole compounds were synthesized and tested against multiple cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity .
  • In Vivo Efficacy : In a model of sarcoma-bearing mice, one derivative demonstrated significant tumor reduction compared to control groups, suggesting potential for clinical application .

Q & A

Q. What scalable synthetic methodologies are recommended for preparing Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate?

Methodological Answer: A scalable route involves sequential Sandmeyer bromination and Suzuki–Miyaura coupling . Starting from ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, bromination using tert-butyl nitrite and CuBr₂ at room temperature yields the brominated intermediate (71% yield). Subsequent Suzuki coupling with 4-chlorophenylboronic acid under mild conditions (e.g., Pd(PPh₃)₄ catalyst, aqueous Na₂CO₃) introduces the 4-chlorophenyl group. This method avoids hazardous thiation agents (e.g., Lawesson’s reagent) and is adaptable to gram-to-kilogram scales .

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Reference
Brominationtert-butyl nitrite, CuBr₂, RT71
Suzuki CouplingPd(PPh₃)₄, 4-ClC₆H₄B(OH)₂, 80°C85–90

Q. How is structural characterization of this compound performed, particularly crystallographic analysis?

Methodological Answer: For crystallographic studies, SHELX programs (e.g., SHELXL, SHELXS) are widely used. Single-crystal X-ray diffraction (SC-XRD) data are refined using SHELXL, which optimizes bond lengths, angles, and thermal displacement parameters. Hydrogen bonding and π-π stacking interactions (common in aromatic thiadiazoles) are analyzed via Mercury or Olex2 software. Spectroscopic characterization includes:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., 4-chlorophenyl proton signals at δ 7.3–7.5 ppm).
  • IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N–H (3300–3400 cm⁻¹) .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for anticancer activity in thiadiazole derivatives?

Methodological Answer: SAR analysis involves synthesizing analogs with systematic substitutions (e.g., electron-withdrawing groups like –NO₂ or –Cl) and testing against cancer cell lines (e.g., MDA-MB-231 breast cancer). Key parameters:

  • Electron-withdrawing substituents on the phenyl ring enhance cytotoxicity by increasing electrophilicity.
  • Hydrophobic groups (e.g., methyl, benzyl) improve membrane permeability.
  • Docking studies using AutoDock Vina or Schrödinger Suite predict binding to targets like tubulin or topoisomerase II .

Q. Table 2: Bioactivity Data for Select Thiadiazole Derivatives

CompoundIC₅₀ (µM) vs. MDA-MB-231Key SubstituentsReference
Cisplatin (Control)12.5
Target Compound 8.24-Cl, COOEt
Analog (NO₂ substituent)5.94-NO₂, COOEt

Q. How can contradictory cytotoxicity data between in vitro and in vivo studies be resolved?

Methodological Answer: Discrepancies often arise due to bioavailability differences or metabolic instability . Mitigation strategies:

  • Prodrug design : Modify the ester group (e.g., replace ethyl with PEGylated chains) to enhance solubility.
  • Metabolic profiling : Use LC-MS/MS to identify degradation products in liver microsomes.
  • Pharmacokinetic (PK) studies : Measure plasma half-life and tissue distribution in murine models .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation).
  • Ventilation : Use fume hoods during synthesis to avoid inhalation (classified as STOT-SE 3).
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What computational methods validate the mechanistic role of this compound in enzyme inhibition?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-enzyme complexes (e.g., 100 ns simulations in GROMACS).
  • QM/MM Calculations : Quantify electron transfer at the active site (e.g., using Gaussian09).
  • ADMET Prediction : SwissADME or pkCSM predicts absorption and toxicity profiles .

Q. How does crystallographic disorder affect refinement of this compound’s structure?

Methodological Answer: Disordered atoms (e.g., ethyl or chlorophenyl groups) are modeled using PART instructions in SHELXL . Constraints:

  • SIMU/ISOR : Restrain thermal motion of disordered regions.
  • DFIX : Fix bond lengths/angles to literature values.
  • SQUEEZE (Platon): Remove electron density from solvent-accessible voids .

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